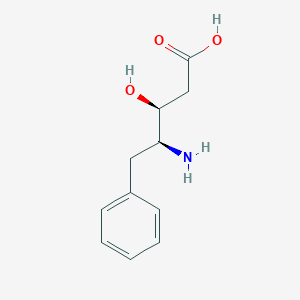

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQQUQHMLWDFB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472170 | |

| Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72155-50-1 | |

| Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Transition-State Analog: A Deep Dive into the Discovery and History of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) stands as a pivotal molecule in the rational design of protease inhibitors. Its discovery was not a serendipitous event but rather a direct result of meticulous investigation into the mechanism of action of naturally occurring enzyme inhibitors. This in-depth technical guide chronicles the history of AHPPA, tracing its conceptual origins to the discovery of pepstatin and its unusual amino acid, statine. We will explore the seminal synthetic efforts that brought AHPPA into existence, elucidate its role as a transition-state analog inhibitor of aspartic proteases like pepsin and renin, and discuss its lasting impact on the field of medicinal chemistry.

Introduction: The Quest for Specific Enzyme Inhibitors

The early to mid-20th century saw a burgeoning understanding of enzymes as the catalysts of life's chemical reactions. With this understanding came the recognition that inhibiting specific enzymes could be a powerful therapeutic strategy. A significant milestone in this endeavor was the discovery of naturally occurring enzyme inhibitors, which provided both lead compounds and profound insights into enzyme mechanisms. One such discovery, that of pepstatin, would directly set the stage for the synthesis and development of this compound.

The Pepstatin Precedent: Discovery of a Novel Inhibitory Motif

In 1970, a team of Japanese scientists led by Hamao Umezawa reported the isolation of a potent inhibitor of the aspartic protease pepsin from various species of Actinomyces.[1] They named this compound pepstatin .[1] Pepstatin, a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, was found to be a highly effective inhibitor of most aspartic proteases.[2][3]

The most striking feature of pepstatin was the presence of a novel, non-proteinogenic amino acid in its structure: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid , which was named statine (Sta) .[2] The unique γ-amino, β-hydroxy acid structure of statine was quickly identified as the key to pepstatin's inhibitory activity. It was proposed that the hydroxyl group of statine mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by aspartic proteases.[4] This "transition-state analog" concept was a crucial leap in the rational design of enzyme inhibitors.

The Birth of a Phenyl Analog: Synthesis of this compound (AHPPA)

The discovery of statine ignited a flurry of research aimed at understanding its structure-activity relationship and developing synthetic analogs with improved or altered inhibitory profiles. A key publication in this area came from the laboratory of Daniel H. Rich at the University of Wisconsin-Madison. In a 1980 paper, Rich and his colleagues described the synthesis and evaluation of several pepstatin analogs, including the first reported synthesis of This compound (AHPPA) .[5][6]

The rationale behind replacing the isobutyl side chain of statine with a benzyl group in AHPPA was to explore the impact of a bulkier, aromatic substituent on the binding affinity to aspartic proteases like pepsin and the therapeutically important enzyme, renin.

Early Synthetic Strategy: A Multi-step Approach

The initial synthesis of AHPPA was a challenging endeavor, requiring careful control of stereochemistry. A representative synthetic scheme from the era is outlined below. The stereochemistry at the 3 and 4 positions was crucial for potent inhibition.[5][6]

Mechanistic Insights: AHPPA as a Potent Aspartic Protease Inhibitor

The research by Rich and colleagues demonstrated that AHPPA, when incorporated into peptide sequences analogous to pepstatin, yielded highly potent inhibitors of pepsin.[5][6] For instance, the tripeptide Iva-Val-(3S,4S)-AHPPA-Ala-NH'C5Hn exhibited a Ki value of 0.9 x 10⁻⁹ M against pepsin, which was comparable to the corresponding statine-containing peptide.[6] This confirmed that the phenyl group was well-tolerated in the active site of pepsin and that AHPPA effectively functioned as a transition-state analog.

The hydroxyl group of AHPPA is positioned to interact with the two catalytic aspartic acid residues in the active site of the enzyme, mimicking the hydrated carbonyl of the transition state of peptide bond cleavage.[4]

Impact and Evolution: AHPPA and the Rise of Statine-like Inhibitors

The successful synthesis and demonstrated efficacy of AHPPA had a significant impact on the field of medicinal chemistry. It validated the concept of creating novel, non-natural amino acids as building blocks for potent and specific enzyme inhibitors. This opened the door for the development of a wide array of "statine-like" compounds with diverse side chains, each designed to probe the specificities of different proteases.

Subsequent research has seen the incorporation of AHPPA and its derivatives into inhibitors of other proteases, such as matrix metalloproteinases (MMPs).[7] The core γ-amino-β-hydroxy acid scaffold has proven to be a remarkably versatile and effective motif for protease inhibition.

Table 1: Comparison of Inhibitory Potency of Pepstatin Analogs against Pepsin

| Compound | Ki (M) against Pepsin | Reference |

| Iva-Val-(3S,4S)-Sta-Ala-NH'C5Hn | 1 x 10⁻⁹ | [6] |

| Iva-Val-(3S,4S)-AHPPA-Ala-NH'C5Hn | 0.9 x 10⁻⁹ | [6] |

| Analogs with (3R)-hydroxy stereochemistry | > 100-fold weaker | [6] |

Conclusion: A Legacy of Rational Drug Design

The story of this compound is a compelling example of how the study of natural products can inspire the creation of novel synthetic molecules with significant biological activity. From the initial discovery of pepstatin and its unique amino acid, statine, to the targeted synthesis and evaluation of AHPPA, this journey highlights the power of rational, mechanism-based drug design. AHPPA remains a testament to the ingenuity of medicinal chemists and its legacy continues in the ongoing development of sophisticated protease inhibitors for a variety of therapeutic applications.

References

-

Rich, D. H., Sun, E. T., & Boparai, A. S. (1980). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. [Link]

-

Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics, 23(5), 259–262. [Link]

-

Rich, D. H., Bernatowicz, M. S., Agarwal, N. S., Kawai, M., & Salituro, F. G. (1985). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 28(3), 27-33. [Link]

-

Wikipedia. (n.d.). Pepstatin. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Fruton, J. S. (1996). A history of pepsin and related enzymes. The Quarterly Review of Biology, 71(3), 309–341. [Link]

-

Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. Retrieved January 14, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. Retrieved January 14, 2026, from [Link]

-

Suda, H., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1973). Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid. The Journal of Antibiotics, 26(10), 621–623. [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1039–1044. [Link]

-

National Center for Biotechnology Information. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1039–1044. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pepstatin - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

CAS Number: 72155-50-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a pivotal building block in medicinal chemistry. As a non-proteinogenic amino acid and a key structural motif in a class of enzyme inhibitors, AHPPA presents significant interest for the development of novel therapeutics. This document delves into its synthesis, physicochemical characteristics, mechanism of action, analytical methodologies, and applications, offering field-proven insights for its effective utilization in research and drug discovery.

Introduction: The Significance of a Statin Analogue

This compound is a chiral amino acid derivative that has garnered substantial attention in pharmaceutical research.[1] Its structure, featuring a γ-amino β-hydroxy acid backbone, classifies it as a close analogue of statine, a naturally occurring amino acid known for its role in potent protease inhibitors.[2] This structural similarity is central to AHPPA's biological activity, enabling it to mimic the transition state of peptide hydrolysis and thereby inhibit key enzymes implicated in disease.[3]

The primary application of AHPPA lies in its role as a peptidomimetic, particularly in the design of renin inhibitors for the treatment of hypertension.[2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a well-established therapeutic strategy.[3] AHPPA serves as a crucial component in fashioning molecules that can effectively block the action of renin, the rate-limiting enzyme in the RAS cascade.[2]

Beyond its cardiovascular applications, AHPPA and its derivatives have shown promise in the field of neuropharmacology, notably as inhibitors of γ-aminobutyric acid (GABA) aminotransferase.[4][5] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA, and its modulation has therapeutic implications for neurological disorders such as epilepsy. The versatility of AHPPA as a chiral building block underscores its importance in the synthesis of a diverse range of biologically active molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of AHPPA is essential for its effective handling, formulation, and application in research.

| Property | Value | Source |

| CAS Number | 72155-50-1 | [6] |

| Molecular Formula | C₁₁H₁₅NO₃ | [6] |

| Molecular Weight | 209.24 g/mol | [6] |

| Appearance | White solid | [1] |

| Optical Rotation | [α]²⁵_D_ = -38.6 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

Stereoselective Synthesis of this compound

The precise stereochemistry of AHPPA is critical for its biological activity. The following section outlines a robust, field-proven methodology for the stereoselective synthesis of the (3S,4S) isomer, commencing with the asymmetric synthesis of its precursor, (3S)-Hydroxy-5-phenylpentanoic acid.

Asymmetric Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid

This synthesis utilizes an Evans aldol reaction to establish the desired stereochemistry at the C3 position.[7]

Experimental Protocol:

-

Preparation of (R)-acetyloxazolidinone: React (R)-4-isopropyl-2-oxazolidinone with acetyl chloride in the presence of sodium hydride.

-

Evans Aldol Reaction: Perform a TiCl₄-promoted Evans aldol reaction of the prepared (R)-acetyloxazolidinone with 3-phenylpropanal. This reaction yields a mixture of two diastereomers.

-

Chromatographic Separation: Separate the two diastereomers using silica gel column chromatography. The desired (3'R,4S)-imide is identified based on the chemical shifts of the methylene protons adjacent to the imide carbonyl.

-

Auxiliary Cleavage: Remove the Evans auxiliary from the purified (3'R,4S)-imide using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This step furnishes (3S)-hydroxy-5-phenylpentanoic acid with high enantiomeric excess (typically >98% ee).[7]

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Quantitative structure-activity relationships of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. chemimpex.com [chemimpex.com]

- 5. Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

molecular structure of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

An In-Depth Technical Guide to the Molecular Structure of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid

Introduction: The Significance of a Unique Amino Acid

This compound, often abbreviated as AHPPA, is a non-proteinogenic γ-amino-β-hydroxy acid that serves as a critical chiral building block in modern pharmaceutical research and development.[1] Its structure is a cornerstone in the design of highly specific and potent enzyme inhibitors, most notably for the class of aspartyl proteases. This compound is a member of the "statine-like" family of amino acids, which are characterized by their unique ability to mimic the transition state of peptide bond hydrolysis.[2] This function makes AHPPA an invaluable component in the synthesis of therapeutic agents, particularly renin inhibitors for the treatment of hypertension.[3] This guide provides a comprehensive technical overview of its molecular structure, stereochemical importance, methods of elucidation, and the direct relationship between its architecture and biological function.

Section 1: Core Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of atoms in AHPPA is fundamental to its biological activity. The molecule features two adjacent chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers. The (3S,4S) configuration is the most significant for its role as a peptide isostere.

The key structural features include:

-

A Carboxylic Acid Terminus: Provides a site for peptide bond formation and acts as a key interaction point within enzyme active sites.

-

A Primary Amine at C4: Another crucial point for amide linkage and molecular interactions.

-

A Hydroxyl Group at C3: This is the most critical functional group for its mechanism of action, as it mimics the tetrahedral intermediate of a peptide bond being cleaved by a protease.[4]

-

A Benzyl Group at C5: The phenyl side chain contributes to the molecule's hydrophobicity and can engage in specific binding interactions within the target enzyme's subpockets.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][5] |

| Molecular Weight | 209.24 g/mol | [5] |

| CAS Number | 72155-50-1 | [1][5] |

| Appearance | White solid | [1] |

| Canonical SMILES | NCC(=O)O | [5] |

| InChI Key | JAJQQUQHMLWDFB-UWVGGRQHSA-N | |

| Optical Rotation | [α]²⁵_D_ = -38.6 ± 2º (c=1 in MeOH) | [1] |

Section 2: Principles of Stereoselective Synthesis

Achieving the correct (3S,4S) stereochemistry is a non-trivial synthetic challenge. The methodologies employed must precisely control the formation of the two contiguous stereocenters. While numerous specific routes exist, a common and illustrative strategy involves an Evans aldol addition, which utilizes a chiral auxiliary to direct the stereochemical outcome.[6]

The general workflow for such a synthesis is designed to build the carbon skeleton while setting the required stereochemistry, followed by the modification of functional groups and removal of the chiral auxiliary.

The causality behind this experimental choice lies in the predictable facial selectivity imposed by the chiral auxiliary on the enolate, which directs the approach of the aldehyde to form the desired diastereomer preferentially.[6]

Section 3: Structural Elucidation and Analytical Validation

Confirming the absolute and relative stereochemistry of AHPPA requires a combination of sophisticated analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the connectivity and relative stereochemistry of the molecule in solution. Key insights are derived from ¹H-NMR, ¹³C-NMR, and 2D correlation experiments (COSY, HMBC, HSQC).

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the AHPPA sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD, D₂O).

-

Internal Standard: Add a small amount of a reference standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field spectrometer (≥400 MHz). 2D TOCSY experiments can be particularly useful for defining the continuous spin system from the phenyl ring through the pentanoic acid backbone.[2]

-

Data Analysis: Integrate proton signals, determine multiplicities (singlet, doublet, etc.), and measure coupling constants (J-values). Use 2D spectra to confirm assignments and establish through-bond and through-space correlations. The relative stereochemistry can often be inferred from the magnitude of the coupling constants between H3 and H4.

Expected ¹H NMR Data (Illustrative)

| Protons | Approx. δ (ppm) | Multiplicity | Key Correlations (2D NMR) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | COSY to Benzyl-CH₂ |

| H3 (CH-OH) | ~4.10 | m | COSY to H4 and C2-CH₂ |

| H4 (CH-NH₂) | ~4.15 | m | COSY to H3 and Benzyl-CH₂ |

| Benzyl-CH₂ | 2.80-3.00 | m | COSY to H4, HMBC to Phenyl-C |

| C2-CH₂ | 2.30-2.50 | m | COSY to H3, HMBC to COOH |

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the absolute configuration of a molecule by determining the precise spatial arrangement of its atoms in a single crystal.[7] While obtaining a suitable crystal of the free amino acid can be challenging, co-crystallization with a target protein or analysis of a suitable derivative is a common and effective strategy.[8][9][10]

The (3S)-hydroxyl group of AHPPA is positioned to form strong hydrogen bonds with the two catalytic aspartate residues in the renin active site, perfectly mimicking the geometry of the transient tetrahedral intermediate. The (4S)-amino group ensures the correct orientation of the rest of the inhibitor backbone, while the C5-phenyl group occupies the hydrophobic S1 binding pocket of the enzyme, enhancing affinity and specificity. This tight, stable binding effectively blocks the enzyme from processing its natural substrate, thereby inhibiting the entire RAS cascade. [2][3]

Conclusion

This compound is more than a simple amino acid; it is a masterfully designed molecular tool. Its value lies in the precise stereochemical arrangement of its functional groups, which allows it to function as a highly effective transition-state isostere for critical therapeutic targets. A thorough understanding of its structure, confirmed through rigorous analytical techniques like NMR and X-ray crystallography, is essential for its application in the rational design of next-generation pharmaceuticals for cardiovascular disease and beyond.

References

-

Ciavatta, M. L., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 966-972. [Link]

-

Tabernero, L., et al. (2000). Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. Journal of Biological Chemistry, 275(33), 25627-25631. [Link]

-

Pawełczak, M., et al. (2014). New renin inhibitors - stability and activity determination. part iv. Acta Poloniae Pharmaceutica, 71(4), 555-561. [Link]

-

ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. [Link]

-

Sugimoto, H., et al. (2025). Room-temperature X-ray data collection enabled the structural determination of statin-bound CYP105A1. Acta Crystallographica Section D: Structural Biology, D81, 1-10. [Link]

-

Iorga, B. I., et al. (2017). Ligandbook: an online repository for small and drug-like molecule force field parameters. Bioinformatics, 33(11), 1747–1749. [Link]

-

Chen, C.-H., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 30(4), 897. [Link]

-

ResearchGate. X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. [Link]

-

PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. [Link]

-

Kokubu, T., et al. (1982). Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid. Biochemical and Biophysical Research Communications, 104(2), 534-540. [Link]

-

Chen, X., et al. (2004). Crystallization and X-ray crystallographic analysis of human STAT1. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1308–1310. [Link]

-

Szelke, M., et al. (1985). Renin Inhibitors. Design of Angiotensinogen Transition-State Analogues Containing Novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic Acid. Journal of Medicinal Chemistry, 28(7), 872-878. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Rosenberg, S. H., et al. (1993). Studies Directed Toward the Design of Orally Active Renin Inhibitors. 2. Development of the Efficacious, Bioavailable Renin Inhibitor... Journal of Medicinal Chemistry, 36(4), 460-467. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Renin inhibitors. Design of angiotensinogen transition-state analogues containing novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligandbook (release) Package : this compound (PDB code PSA) [ligandbook.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Room-temperature X-ray data collection enabled the structural determination of statin-bound CYP105A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, a chiral amino acid derivative, represents a cornerstone in the synthesis of complex biologically active molecules. Its unique stereochemistry and functional group arrangement make it an invaluable building block in pharmaceutical research, particularly in the development of protease inhibitors and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, offering a critical resource for scientists engaged in its handling, characterization, and application. By consolidating available data and presenting it in an accessible format, we aim to facilitate its effective utilization in advancing scientific discovery.

Section 1: Core Molecular Attributes

This compound is a non-proteinogenic amino acid characterized by a pentanoic acid backbone substituted with an amino group at the fourth position, a hydroxyl group at the third position, and a phenyl group at the fifth position. The specific (3S,4S) stereochemistry is crucial for its biological activity and recognition by enzymes.

Structural and Chemical Identity

The fundamental identifiers and structural details of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 72155-50-1 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Molecular Weight | 209.24 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Canonical SMILES | NCC(=O)O | [3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Pentanoic Acid Chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11;

// Functional Groups C8 -- N1; C9 -- O1; C11 -- O2; C11 -- O3;

// Hydrogens C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C9 -- H9; C10 -- H10; C10 -- H11; N1 -- H12; N1 -- H13; O1 -- H14; O3 -- H15; }

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing experiments, developing formulations, and ensuring the stability of this compound.

Physical Properties

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | Data not available | |

| Optical Rotation | [α]D25 = -38.6 ± 2º (c=1 in MeOH) | [2] |

Solubility Profile

Precise solubility data in various solvents is currently not well-documented in publicly available literature. However, based on its structure, which contains both polar (carboxyl, hydroxyl, amino) and non-polar (phenyl) groups, a general solubility profile can be inferred. It is expected to be soluble in polar protic solvents like methanol and water, and in polar aprotic solvents like DMSO and DMF. Its solubility in non-polar organic solvents is likely to be limited.

Acidity and Basicity

The molecule possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.

-

Predicted pKa : A predicted pKa value for a related N-Boc protected compound is approximately 4.20 ± 0.10, which corresponds to the carboxylic acid group.[4] The pKa of the protonated amino group is expected to be in the typical range for amino acids, around 9-10.

Section 3: Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Phenyl protons: ~7.2-7.4 ppm (multiplet, 5H)

-

CH-OH: ~3.8-4.2 ppm (multiplet, 1H)

-

CH-NH₂: ~3.2-3.6 ppm (multiplet, 1H)

-

CH₂-Ph: ~2.7-3.0 ppm (multiplet, 2H)

-

CH₂-COOH: ~2.3-2.6 ppm (multiplet, 2H)

Expected ¹³C NMR Chemical Shifts:

-

C=O (Carboxylic acid): ~175-180 ppm

-

Phenyl carbons: ~125-140 ppm

-

CH-OH: ~70-75 ppm

-

CH-NH₂: ~55-60 ppm

-

CH₂-Ph: ~40-45 ppm

-

CH₂-COOH: ~35-40 ppm

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. The exact mass of the protonated molecule [M+H]⁺ would be a key identifier. While a specific fragmentation pattern for the free amino acid is not available in the search results, general fragmentation pathways for amino acids would be expected, including the loss of water, ammonia, and the carboxylic acid group.

Section 4: Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups.

-

Amine Group: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in peptide coupling reactions.

-

Carboxylic Acid Group: The carboxylic acid can be esterified or activated for amide bond formation.

-

Hydroxyl Group: The secondary alcohol can be oxidized or protected.

The stability of the compound is generally good under standard laboratory conditions. However, prolonged exposure to strong acids or bases, or high temperatures, may lead to degradation or epimerization. For long-term storage, it is recommended to keep it at ≤ -4 °C.[2]

Section 5: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols are proprietary to various manufacturers, the general synthetic strategies often involve asymmetric synthesis or resolution of racemic mixtures.

Caption: General workflow for the synthesis of the target compound.

Section 6: Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of research:

-

Pharmaceutical Development: It serves as a crucial component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Peptide Synthesis: Its unique structure makes it a valuable element in the design of peptidomimetics and protease inhibitors.[2]

-

Biochemical Research: It is utilized in studies related to protein synthesis and metabolism.[2]

Section 7: Safety and Handling

Detailed safety and handling information should be obtained from the specific supplier's Safety Data Sheet (SDS). As a general guideline for handling chemical compounds of this nature:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Ligandbook. Package name: this compound. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (R)-3-Hydroxy-5-phenylpentanoic acid. [Link]

-

Tetrahedron. Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]

-

PubChem. 3-Hydroxy-5-phenyl-pentanoic acid methyl ester. [Link]

-

Capot Chemical. MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. [Link]

Sources

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPA) is a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, containing two adjacent chiral centers, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of AHPA, including its synthesis, stereochemical considerations, and applications in drug development, with a particular focus on its role as a key intermediate.

AHPA is structurally related to statins, a class of γ-amino-β-hydroxy acids known for their role as transition-state mimics in protease inhibitors.[1] This structural motif allows molecules incorporating AHPA to effectively inhibit enzymes by mimicking the tetrahedral intermediate of peptide bond hydrolysis. Consequently, AHPA has been incorporated into various therapeutic agents, including protease inhibitors and other enzyme modulators.[1] Its unique stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its application.

This guide will delve into the various synthetic strategies employed to produce enantiomerically pure (3S,4S)-AHPA, explore its applications as a key intermediate in the synthesis of pharmaceuticals, and discuss its known biological activities.

Stereoselective Synthesis of this compound

The precise spatial arrangement of the amino and hydroxyl groups in (3S,4S)-AHPA is paramount for its biological function. Therefore, stereoselective synthesis is essential to obtain the desired enantiomer in high purity. Several strategies have been developed to achieve this, often employing chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors.

Evans Aldol Reaction Approach

One of the most effective methods for establishing the desired stereochemistry at the C3 and C4 positions is the Evans aldol reaction.[2][3] This method utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an aldol condensation between an enolate and an aldehyde.

The synthesis commences with the preparation of an N-acetyloxazolidinone, which is then converted to its boron enolate. This enolate subsequently reacts with 3-phenylpropanal to afford the aldol adduct with high diastereoselectivity. The chiral auxiliary then can be cleaved to yield the desired β-hydroxy acid.

Experimental Protocol: Evans Aldol Synthesis of (3S)-Hydroxy-5-Phenylpentanoic Acid Derivative[2]

-

Preparation of the N-Acetyloxazolidinone: (R)-4-isopropyloxazolidinone is treated with acetyl chloride and sodium hydride to furnish the corresponding (R)-N-acetyloxazolidinone.

-

Enolate Formation: The N-acetyloxazolidinone is treated with a Lewis acid, such as titanium tetrachloride (TiCl4), and a hindered base, like triethylamine, to generate the titanium enolate.

-

Aldol Condensation: 3-Phenylpropanal is added to the enolate solution at low temperature (e.g., -78 °C) to initiate the aldol reaction, yielding a mixture of diastereomeric aldol adducts.

-

Diastereomer Separation: The diastereomers are separated using silica gel column chromatography.

-

Auxiliary Cleavage: The desired diastereomer is treated with lithium hydroxide and hydrogen peroxide to cleave the oxazolidinone auxiliary, affording (3S)-hydroxy-5-phenylpentanoic acid.[2]

Caption: Evans Aldol reaction workflow for the synthesis of a key AHPA precursor.

Synthesis from Chiral Precursors

Another common strategy involves starting with a readily available chiral molecule, such as an amino acid, and elaborating its structure to introduce the required functionalities with the correct stereochemistry. L-aspartic acid is a suitable starting material for this purpose.[4][5][6]

The synthesis from L-aspartic acid typically involves the protection of the amino and carboxylic acid groups, followed by the reduction of one of the carboxyl groups to an aldehyde. This aldehyde can then undergo a Grignard or similar addition reaction with a phenyl-containing nucleophile to introduce the phenyl group and set the stereochemistry at the C3 position. Subsequent deprotection steps yield the final (3S,4S)-AHPA.

Caption: Synthetic pathway to (3S,4S)-AHPA starting from L-aspartic acid.

Applications in Drug Development

The unique structural features of (3S,4S)-AHPA make it a valuable building block in the synthesis of various pharmaceuticals.[7] Its ability to act as a peptide isostere has led to its incorporation into protease inhibitors and other enzyme-targeted drugs.[1]

Intermediate in the Synthesis of Baclofen Analogues

Baclofen is a muscle relaxant and antispastic agent that acts as an agonist at GABAB receptors.[8][9][10][11] The structure-activity relationship of baclofen is highly specific, with the phenyl, amino, and carboxyl groups playing crucial roles in its binding to the GABAB receptor.[8] (3S,4S)-AHPA serves as a key intermediate in the synthesis of baclofen analogues where the introduction of a hydroxyl group can modulate the compound's pharmacological profile. The stereochemistry of AHPA is critical for maintaining the desired interaction with the receptor.

Component of Protease Inhibitors

As a statine-like amino acid, AHPA is a common design element in protease inhibitors.[1] The hydroxyl group of AHPA mimics the tetrahedral transition state of peptide hydrolysis, leading to potent inhibition of proteases such as matrix metalloproteinases (MMPs). Natural products containing the AHPA subunit have demonstrated a wide range of biological activities, including anticancer properties.[1] For instance, stictamides A-C, which contain the AHPA residue, have been identified as MMP12 inhibitors.[1]

Biological Activity and Pharmacological Profile

The biological activity of compounds containing the (3S,4S)-AHPA moiety is largely attributed to its ability to mimic the transition state of enzymatic reactions, particularly those involving peptide hydrolysis.[1] This makes it a potent inhibitor of various proteases.

| Compound Class | Target | Biological Activity | Reference |

| Stictamides | Matrix Metalloproteinase 12 (MMP12) | Inhibition of protease activity, potential anticancer effects | [1] |

| Baclofen Analogues | GABAB Receptor | Agonism, muscle relaxation, antispastic effects | [8][10] |

Table 1: Summary of Biological Activities of AHPA-Containing Compounds

The incorporation of the AHPA scaffold can significantly enhance the potency and pharmacokinetic properties of drug candidates.[1] Its rigid structure helps to pre-organize the molecule into a conformation that is favorable for binding to its biological target.

Conclusion

This compound is a versatile and valuable chiral building block in medicinal chemistry. Its unique stereochemistry and structural similarity to the transition state of peptide hydrolysis make it an ideal component for the design of potent enzyme inhibitors and other therapeutic agents. The development of efficient stereoselective synthetic routes has made this compound more accessible for its application in drug discovery and development. As research continues to uncover new biological targets and disease mechanisms, the demand for sophisticated and well-defined molecular scaffolds like (3S,4S)-AHPA is expected to grow, further solidifying its importance in the pharmaceutical industry.

References

-

Chem-Impex. This compound. Available at: [Link]

-

ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... Available at: [Link]

-

National Institutes of Health. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Available at: [Link]

-

Ligandbook. This compound. Available at: [Link]

-

Organic Syntheses. DL-Aspartic acid. Available at: [Link]

-

PubMed. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Available at: [Link]

-

MDPI. Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Available at: [Link]

-

Rasayan Journal of Chemistry. Green and Efficient Synthesis of Baclofen. Available at: [Link]

-

PubMed. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Available at: [Link]

-

Brieflands. Synthesis of Baclofen; an Alternative Approach. Available at: [Link]

-

National Institutes of Health. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Available at: [Link]

-

National Institutes of Health. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Available at: [Link]

-

PubMed. Modulation of GABA Release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate Receptors in Matrix-Enriched Areas of the Rat Striatum. Available at: [Link]

-

Advanced Journal of Chemistry-Section B. Green and Efficient Synthesis of Baclofen. Available at: [Link]

-

National Institutes of Health. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

-

NSF Public Access Repository. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Se. Available at: [Link]

-

PubMed. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. Available at: [Link]

-

MDPI. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. Available at: [Link]

-

PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid. Available at: [Link]

-

PubMed. GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus. Available at: [Link]

-

PubMed Central. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Available at: [Link]

Sources

- 1. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents [mdpi.com]

- 6. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green and Efficient Synthesis of Baclofen [ajchem-b.com]

- 10. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

The Core Mechanism of AHPAA-Containing Compounds: A Technical Guide for Researchers

Introduction

In the landscape of cardiovascular drug discovery, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target for therapeutic intervention in hypertension and related pathologies.[1][2] At the apex of this enzymatic cascade lies renin, an aspartyl protease that catalyzes the rate-limiting step: the conversion of angiotensinogen to angiotensin I.[3][4] Inhibition of renin offers a highly specific and upstream approach to downregulating the entire RAAS, a concept that has driven extensive research and development efforts. This guide provides an in-depth technical exploration of the mechanism of action of a key class of renin inhibitors: compounds containing the (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPAA) moiety.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular interactions, biological consequences, and experimental evaluation of AHPAA-containing renin inhibitors. We will delve into the structural basis of their inhibitory activity, the downstream effects on the RAAS pathway, and provide validated experimental protocols for their characterization.

Molecular Mechanism of Action: Targeting the Heart of the RAAS

The primary mechanism of action of AHPAA-containing compounds is the direct, competitive inhibition of the enzyme renin.[4] These compounds are designed as peptidomimetics, mimicking the transition state of the natural substrate, angiotensinogen, at the cleavage site.[3][5] The AHPAA core is a crucial structural element that facilitates high-affinity binding to the active site of renin.

Interaction with the Renin Active Site

The active site of renin is a deep cleft with several subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of angiotensinogen. The specificity of renin is largely determined by the interactions within these subsites. Molecular modeling and structural studies have revealed key insights into how AHPAA-containing inhibitors bind to this active site.

A critical interaction involves the phenyl group of the AHPAA moiety. Three-dimensional models suggest that the potency of AHPAA-containing peptides can be influenced by a steric conflict between the phenyl ring and the S1 subsite of the renin active site.[6] This highlights the importance of the precise stereochemistry and conformation of the inhibitor for optimal binding.

The hydroxyl group of the AHPAA core is also essential for potent inhibition, as it is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis. This hydroxyl group can form hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) in the active site of renin, which are crucial for the enzyme's catalytic activity.

Downstream Consequences of Renin Inhibition

By blocking the initial, rate-limiting step of the RAAS, AHPAA-containing compounds trigger a cascade of downstream effects that ultimately lead to a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a complex hormonal system that plays a critical role in regulating blood pressure, fluid and electrolyte balance.

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for AHPAA-containing inhibitors.

The inhibition of renin by AHPAA-containing compounds leads to:

-

Reduced Angiotensin I Production: As the direct enzymatic product of renin, the formation of angiotensin I is significantly decreased.

-

Decreased Angiotensin II Levels: Consequently, the levels of angiotensin II, a potent vasoconstrictor, are reduced.[4]

-

Lowered Aldosterone Secretion: Reduced angiotensin II levels lead to decreased stimulation of the adrenal glands, resulting in lower aldosterone secretion.[4]

-

Vasodilation and Reduced Sodium Retention: The cumulative effect is vasodilation and decreased sodium and water retention by the kidneys, leading to a reduction in blood pressure.

Structure-Activity Relationship (SAR) of AHPAA-Containing Compounds

The inhibitory potency of AHPAA-containing compounds is highly dependent on their chemical structure. SAR studies have been instrumental in optimizing these molecules for improved efficacy and pharmacokinetic properties.[7]

| Compound/Modification | Target | IC50 (nM) | Key Observations |

| Peptide with AHPAA at P1-P1' | Human Renin | Varies (down to 3 nM) | Potency is sensitive to the length of the peptide chain.[6] |

| Valine at P2 | Human Renin | 8.5 x 10⁻¹⁰ M | Substitution of Histidine at P2 with Valine can lead to loss of specificity.[3] |

| Reduction of β-carbonyl at P4-P3 | Human Renin | 1.1 x 10⁻⁷ M (vs 2.4 x 10⁻⁹ M) | This modification significantly decreases inhibitory potency.[3] |

| 2-amino-3,5-anti-diol at P1-P1' | Human Renin | 10⁻⁸ - 10⁻¹⁰ M range | Shows high in vitro renin-inhibitory activity.[8] |

Table 1: Structure-Activity Relationship of Renin Inhibitors.

These studies demonstrate that modifications to the peptide backbone, as well as the nature of the amino acid residues at various subsites, can profoundly impact the inhibitory activity and selectivity of these compounds.[3]

Experimental Protocols for Evaluation

The characterization of AHPAA-containing renin inhibitors requires a suite of robust in vitro and cellular assays.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a primary tool for determining the inhibitory potency (IC50) of test compounds against purified renin.

Caption: Workflow for a fluorometric in vitro renin inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human recombinant renin in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

-

Prepare a stock solution of a fluorogenic renin substrate (e.g., a FRET-based peptide) in DMSO.

-

Prepare serial dilutions of the AHPAA-containing test compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay components in triplicate:

-

Blank wells: Assay buffer and substrate.

-

Control wells (100% activity): Renin and substrate.

-

Test wells: Renin, substrate, and the test compound at various concentrations.

-

-

Initiate the reaction by adding the renin solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Plasma Renin Activity (PRA) Assay

The PRA assay measures the endogenous activity of renin in plasma and is crucial for assessing the in vivo efficacy of inhibitors.

Detailed Protocol:

-

Sample Collection and Preparation:

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge the blood to separate the plasma.

-

Divide the plasma into two aliquots.

-

-

Angiotensin I Generation:

-

Incubate one plasma aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.

-

Keep the second aliquot at 4°C to prevent angiotensin I generation (this serves as a baseline).

-

-

Angiotensin I Quantification:

-

Measure the concentration of angiotensin I in both aliquots using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Calculation of PRA:

-

The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).

-

Cellular Assay for Angiotensin II Measurement

This type of assay assesses the ability of an AHPAA-containing compound to inhibit the production of angiotensin II in a cellular context.

Detailed Protocol:

-

Cell Culture:

-

Culture a suitable cell line that expresses components of the RAAS, such as human embryonic kidney (HEK293) cells transfected to express angiotensinogen and renin.

-

-

Treatment:

-

Treat the cells with the AHPAA-containing compound at various concentrations for a specified period.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Angiotensin II Quantification:

-

Measure the concentration of angiotensin II in the supernatant using a sensitive and specific method, such as a competitive ELISA.[9]

-

Synthesis of AHPAA-Containing Compounds

The synthesis of AHPAA and its incorporation into peptide-based inhibitors is a multi-step process that requires careful control of stereochemistry. A general synthetic approach is outlined below.

Caption: A generalized synthetic pathway for AHPAA-containing renin inhibitors.

A key step often involves an aldol reaction to construct the carbon skeleton, followed by stereoselective reduction to establish the desired (3S,4S) stereochemistry of the amino and hydroxyl groups. The resulting AHPAA core can then be incorporated into a larger peptide sequence through standard solid-phase or solution-phase peptide synthesis techniques.

Conclusion

AHPAA-containing compounds represent a significant class of renin inhibitors with a well-defined mechanism of action. Their ability to directly and competitively inhibit the rate-limiting step of the RAAS makes them potent agents for the control of hypertension. A thorough understanding of their molecular interactions with the renin active site, the resulting downstream physiological effects, and the application of robust experimental protocols for their evaluation is paramount for the continued development of novel and improved therapeutics targeting this critical enzymatic pathway. This guide provides a foundational framework for researchers to explore and advance the field of renin inhibition.

References

-

Thaisrivongs, S., et al. (1987). Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. Journal of Medicinal Chemistry, 30(6), 976-982. [Link]

-

Creative BioMart. Renin Inhibitor Screening Assay Kit. [Link]

-

Jadhav, P. K., & Woerner, F. J. (1993). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 36(15), 2095-2105. [Link]

-

Iizuka, K., et al. (1990). Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chemical & Pharmaceutical Bulletin, 38(9), 2487-2493. [Link]

-

Nakamura, N., et al. (1991). Identification of the active site of human renin with use of new fluorogenic peptides. Journal of Biochemistry, 109(5), 741-745. [Link]

-

Elabscience. Human Ang-Ⅱ(Angiotensin Ⅱ) ELISA Kit. [Link]

-

MDPI. (2024). Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut Protein. International Journal of Molecular Sciences, 25(13), 7463. [Link]

-

Iizuka, K., et al. (1990). Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state. Chemical & Pharmaceutical Bulletin, 38(9), 2487-2493. [Link]

-

Iizuka, K., et al. (1991). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of medicinal chemistry, 34(8), 2718-2726. [Link]

-

Gupta, S. P. (2003). Quantitative structure-activity relationships of renin inhibitors. Mini reviews in medicinal chemistry, 3(4), 315-321. [Link]

-

He, J., et al. (2022). Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Nutrients, 14(23), 5129. [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

-

Semantic Scholar. (2024). Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut. [Link]

-

Naka, M., et al. (1997). Novel Renin Inhibitors Containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol Fragment as a Transition-State Mimic at the P1-P1' Cleavage Site. Chemical & Pharmaceutical Bulletin, 45(10), 1631-1641. [Link]

-

Teleman, O., Lindberg, M., & Engström, S. (1991). Molecular dynamics simulation of the renin inhibitor H142 in water. Journal of computer-aided molecular design, 5(3), 187-203. [Link]

-

ChemRxiv. (2021). Combined Ligand and Structure Based Approaches Towards Developing Novel Renin Inhibitors for the Treatment of Hypertension. [Link]

-

MDPI. (2024). Computational Study of Molecular Mechanism for the Involvement of Human Serum Albumin in the Renin–Angiotensin–Aldosterone System. International Journal of Molecular Sciences, 25(19), 11383. [Link]

-

MDPI. (2024). Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. International Journal of Molecular Sciences, 25(8), 4419. [Link]

-

Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of medicinal chemistry, 34(11), 3248-3260. [Link]

-

Zusman, R. M. (1987). Effects of converting-enzyme inhibitors on the renin-angiotensin-aldosterone, bradykinin, and arachidonic acid-prostaglandin systems: correlation of chemical structure and biologic activity. American journal of kidney diseases, 10(1 Suppl 1), 13-23. [Link]

-

Saroja, A., & Krishnan, S. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. In Silico Drug Discovery and Design. [Link]

-

Ligandbook. (2016). Package name: this compound. [Link]

-

Chem-Impex. This compound. [Link]

-

ResearchGate. (n.d.). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. [Link]

-

Wu, Y., et al. (2011). Synthesis, biological evaluation and docking studies of octane-carboxamide based renin inhibitors with extended segments toward S3' site of renin. Bioorganic & medicinal chemistry, 19(14), 4238-4249. [Link]

- Google Patents. (n.d.). US8168616B1 - Combination comprising a renin inhibitor and an angiotensin receptor inhibitor for hypertension.

-

Marshall, G. R., & Taylor, J. W. (1984). Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid. Journal of medicinal chemistry, 27(12), 1656-1661. [Link]

-

Cardiovascular Research. (2024). Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks. 120(7), 769-781. [Link]

-

Oxford Academic. (2024). Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks. [Link]

-

Campbell, D. J. (2009). Renin inhibitors – mechanisms of action. Australian Prescriber, 32(5), 126-129. [Link]

-

PubMed Central. (2020). New approaches targeting the renin-angiotensin system: inhibition of brain aminopeptidase A, ACE2 ubiquitination, and angiotensinogen. [Link]

-

YouTube. (2019). Renin - Angiotenisn inhibitors: ACEi, ARB and Aliskerin. [Link]

Sources

- 1. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 2. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 642225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Quantitative structure-activity relationships of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Role of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid in Neuropharmacology

Abstract

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPA) is a pivotal chiral building block in the synthesis of a new class of direct renin inhibitors.[1] The renin-angiotensin system (RAS), traditionally associated with cardiovascular and renal homeostasis, is now recognized to have a localized and functionally independent counterpart within the central nervous system (CNS).[2][3][4][5][6] This brain RAS is implicated in a spectrum of neurological processes, including cognitive function, neuroinflammation, and the pathogenesis of neurodegenerative disorders. Consequently, the modulation of the brain RAS presents a compelling therapeutic avenue in neuropharmacology. This technical guide provides a comprehensive overview of the role of AHPA, primarily as a critical structural motif in renin inhibitors designed to target this system. We will delve into the neuropharmacological significance of the brain RAS, the mechanism of action of renin inhibitors incorporating AHPA, and the current understanding and significant knowledge gaps regarding the direct neuropharmacological activity of AHPA as an independent chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and medicinal chemistry.

Introduction: The Emergence of the Brain Renin-Angiotensin System in Neuropharmacology

The classical renin-angiotensin system (RAS) is a hormonal cascade that plays a critical role in the regulation of blood pressure, fluid, and electrolyte balance.[7][8][9] The system is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[7][8][9] For decades, the RAS was considered to be primarily a peripheral system. However, a growing body of evidence has unequivocally established the existence of a local, independently regulated RAS within the brain.[2][3][4][5][6]

All the components of the RAS, including angiotensinogen, renin, ACE, and angiotensin receptors, are expressed in various regions of the brain.[6] This brain RAS is involved in a diverse array of physiological and pathological processes in the CNS, including the regulation of synaptic plasticity, memory formation, and neuroinflammation.[2][5] Dysregulation of the brain RAS has been linked to cognitive decline, Alzheimer's disease, and other neurodegenerative conditions.[3][6] This has positioned the brain RAS as a promising target for novel neuropharmacological interventions.

This compound (AHPA): A Key to Renin Inhibition

This compound (AHPA) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry due to its unique structural features.[1] Its stereochemistry and the presence of both an amino and a hydroxyl group make it a valuable chiral synthon for the development of bioactive molecules.[1]

Chemical Properties of AHPA

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| Molecular Formula | C11H15NO3 | [10] |

| Molecular Weight | 209.24 g/mol | [10] |

| CAS Number | 72155-50-1 | [10] |

The Structural Role of AHPA in Renin Inhibitors

The primary and most well-characterized role of AHPA in pharmacology is as a cornerstone in the design of direct renin inhibitors.[11][12] Renin, an aspartyl protease, is the rate-limiting enzyme in the RAS cascade, making it an ideal target for therapeutic intervention.[7][13] The development of orally bioavailable, potent, and selective renin inhibitors was a long-standing challenge in drug discovery.[7]

The breakthrough in this area came with the structure-based design of a new class of non-peptidic renin inhibitors, with Aliskiren being the first-in-class approved drug.[11][14] The core structure of these inhibitors often incorporates a γ-amino-β-hydroxy acid moiety, and AHPA has proven to be a particularly effective component.[11][15] The hydroxyl group and the adjacent amino group of the AHPA scaffold are designed to mimic the transition state of the angiotensinogen cleavage by renin, thereby enabling potent and selective inhibition of the enzyme's active site.[12][13]

Below is a diagram illustrating the general structure of a renin inhibitor incorporating the AHPA moiety and its interaction with the active site of renin.

The Unexplored Neuropharmacological Potential of Standalone AHPA: A Critical Knowledge Gap

While the role of AHPA as a structural element in renin inhibitors is well-established, its intrinsic neuropharmacological activity as a standalone molecule remains largely uninvestigated. This represents a significant gap in our understanding.

Potential for Direct CNS Activity: A Hypothesis

The chemical structure of AHPA, a γ-amino-β-hydroxy acid, bears resemblance to endogenous neurotransmitters and neuromodulators. For instance, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. [16][17]Structurally related compounds, such as gamma-amino-beta-hydroxybutyric acid (GABOB), have been investigated for their potential to modulate GABAergic neurotransmission and for their anticonvulsant and anxiolytic properties. [18]It is plausible that AHPA, due to its structural motifs, could interact with CNS targets, including:

-

GABA Receptors: Potential agonist or antagonist activity at GABA-A or GABA-B receptors.

-

Other Amino Acid Receptors: Possible interactions with glutamate or glycine receptors.

-

Enzyme Inhibition: Beyond renin, AHPA could potentially inhibit other proteases or enzymes within the CNS. For instance, natural products containing the AHPA residue have been shown to inhibit matrix metalloproteinase 12 (MMP12). [19]

The Blood-Brain Barrier: A Crucial Hurdle

A critical determinant of any direct neuropharmacological activity of AHPA is its ability to cross the blood-brain barrier (BBB). To date, there is no publicly available experimental data on the BBB permeability of AHPA. The BBB is a highly selective barrier that restricts the passage of most small molecules from the systemic circulation into the brain. [2][3][4][5][6] In Silico Prediction of BBB Permeability:

In the absence of experimental data, in silico models can provide a preliminary assessment of a molecule's likelihood to cross the BBB. [2][3][4][5][6]These models typically use physicochemical properties such as:

-

Molecular weight

-

Lipophilicity (LogP)

-

Polar surface area (PSA)

-

Number of hydrogen bond donors and acceptors

The following workflow outlines the necessary steps to investigate the independent neuropharmacological role of AHPA.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for an initial in vitro assessment of BBB permeability.

Protocol: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

Objective: To obtain a preliminary assessment of the passive permeability of this compound across an artificial membrane mimicking the blood-brain barrier.

Materials:

-

This compound (AHPA)

-

PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

-

Brain lipid extract (e.g., porcine brain polar lipid)

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Reference compounds with known BBB permeability (e.g., caffeine - high permeability, atenolol - low permeability)

Procedure:

-

Preparation of the Artificial Membrane:

-

Prepare a solution of the brain lipid extract in dodecane (e.g., 20 mg/mL).

-

Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.

-

-

Preparation of Solutions:

-

Prepare a stock solution of AHPA in a suitable solvent (e.g., PBS with a small amount of DMSO if necessary).

-

Prepare working solutions of AHPA and the reference compounds in PBS at a known concentration.

-

-

Assay Setup:

-

Add the acceptor solution (PBS) to the wells of the acceptor plate.

-

Carefully place the donor plate on top of the acceptor plate.

-

Add the working solutions of AHPA and the reference compounds to the wells of the donor plate.

-

-

Incubation:

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Sample Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of AHPA and the reference compounds in both the donor and acceptor wells using a validated HPLC method.

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

-

Data Interpretation: The calculated Pe value for AHPA can be compared to those of the reference compounds to classify its potential BBB permeability as high, medium, or low.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its integral role in the structure of potent and selective renin inhibitors. The neuropharmacological relevance of AHPA is, therefore, intrinsically linked to the growing understanding of the brain renin-angiotensin system and its involvement in neurological health and disease. Targeting the brain RAS with inhibitors containing the AHPA scaffold holds considerable promise for the development of novel treatments for cognitive disorders and neurodegenerative diseases.

However, it is crucial to acknowledge the current limitations in our knowledge. The direct neuropharmacological effects of AHPA as a standalone entity are yet to be explored. Future research should prioritize a systematic investigation into its ability to cross the blood-brain barrier and its potential interactions with CNS targets beyond renin. Such studies will be instrumental in determining whether AHPA's role in neuropharmacology is solely as a structural component of renin inhibitors or if it possesses intrinsic therapeutic potential for neurological disorders. The experimental workflow proposed in this guide provides a roadmap for these future investigations.

References

-

Within the Brain: The Renin Angiotensin System - PMC. (n.d.). Retrieved from [Link]

-

Physiopathology of the Brain Renin-Angiotensin System - MDPI. (n.d.). Retrieved from [Link]

-

Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty - Frontiers. (n.d.). Retrieved from [Link]

-

[Brain renin-angiotensin-aldosterone system and cognitive function] - PubMed. (n.d.). Retrieved from [Link]

-

Physiopathology of the Brain Renin-Angiotensin System - PubMed. (n.d.). Retrieved from [Link]

-

Ingredient: Gamma amino beta-hydroxybutyric acid - Caring Sunshine. (n.d.). Retrieved from [Link]

-

In silico prediction of blood-brain barrier permeation - PubMed. (n.d.). Retrieved from [Link]

-

Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - NIH. (n.d.). Retrieved from [Link]

-

Chemical structure of aliskiren hemifumarate. - ResearchGate. (n.d.). Retrieved from [Link]

-

γ-Hydroxybutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Aliskiren | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Renin inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

Renin Inhibitors - CV Pharmacology. (n.d.). Retrieved from [Link]

-

What are renin inhibitors and how do they work?. (2024, June 21). Retrieved from [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.). Retrieved from [Link]

-

Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue 5-amino-3-hydroxy-7-methyloctanoic acid - PubMed. (n.d.). Retrieved from [Link]

-

Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed. (n.d.). Retrieved from [Link]

-

2025 AHA/ACC/AANP/AAPA/ABC/ACCP/ACPM/AGS/AMA/ASPC/NMA/PCNA/SGIM Guideline for the Prevention, Detection, Evaluation and Management of High Blood Pressure in Adults - American Heart Association Journals. (n.d.). Retrieved from [Link]

-

GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia - MDPI. (n.d.). Retrieved from [Link]

-

Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Renin inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - NIH. (n.d.). Retrieved from [Link]

-

Package name: this compound - Ligandbook. (n.d.). Retrieved from [Link]

-

Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - NIH. (n.d.). Retrieved from [Link]

-

GABA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-